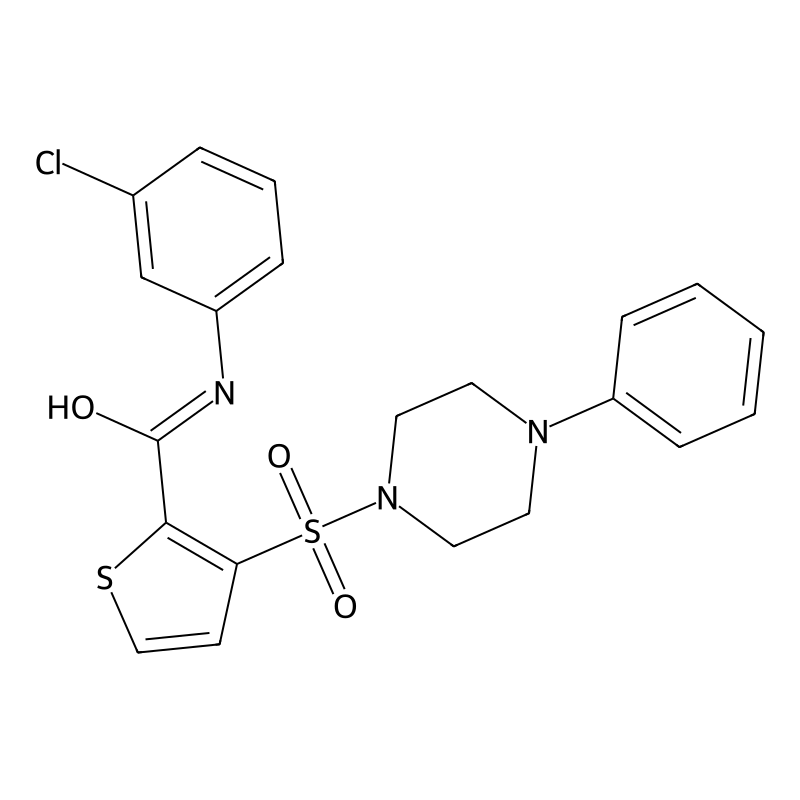

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and a chlorophenyl moiety. The molecular formula of this compound is C19H20ClN3O2S, and it has a molecular weight of approximately 373.89 g/mol. The presence of the 4-phenylpiperazine group suggests potential interactions with biological targets, particularly in the central nervous system.

- Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new amine derivatives.

- Acid-base reactions: The carboxamide functional group can act as a weak acid or base, participating in proton transfer reactions.

- Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds under appropriate conditions.

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibits significant biological activity, particularly in pharmacology. Compounds containing piperazine rings are often associated with psychotropic effects, including antidepressant and anxiolytic properties. Preliminary studies indicate that this compound may interact with serotonin receptors, influencing mood and anxiety levels.

The synthesis of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:

- Formation of the thiophene ring: Starting materials such as 2-bromothiophene can be reacted with appropriate reagents to construct the thiophene core.

- Sulfonamide formation: The thiophene derivative is then treated with a sulfonamide reagent to introduce the sulfonyl group.

- Amide coupling: Finally, the compound is reacted with 4-phenylpiperazine in the presence of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form the final carboxamide product.

This compound has potential applications in medicinal chemistry and drug development due to its unique structural features that may confer specific biological activities. It could be explored for:

- Antidepressant formulations: Given its piperazine component, it may serve as a lead compound for developing new antidepressants.

- Antimicrobial agents: Similar compounds have shown activity against various pathogens, suggesting potential for further investigation in this area.

Interaction studies involving N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide focus on its binding affinity to various receptors, particularly serotonin and dopamine receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Several compounds share structural similarities with N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonamide | Contains a different halogenated phenyl ring | Potentially higher selectivity for dopamine receptors |

| N-(3-chlorophenyl)-2-[trifluoroacetylamino]-5,6,7,8-tetrahydrocyclohepta[b]thiophene | Different cyclic structure with trifluoroacetyl group | Enhanced lipophilicity may affect bioavailability |

| N-[3-(dimethylamino)phenyl]-4-(4-fluorophenyl)piperazine | Lacks the thiophene moiety but retains piperazine | Known for strong antipsychotic effects |

The uniqueness of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide lies in its combination of a thiophene scaffold with a sulfonamide linkage and piperazine side chain, potentially offering distinct pharmacological profiles compared to these similar compounds.

This comprehensive overview highlights the significance of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide in chemical research and its potential therapeutic applications. Further studies are warranted to explore its full capabilities and interactions within biological systems.